molecular formula C13H27O3Sn B14625337 CID 78070418

CID 78070418

Cat. No.: B14625337
M. Wt: 350.06 g/mol
InChI Key: DPJKSWBIQMPHDX-UHFFFAOYSA-N
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Description

This gap highlights the necessity of consulting additional authoritative databases (e.g., PubChem, ChEMBL) or experimental studies to retrieve its molecular formula, stereochemistry, and functional properties.

Properties

Molecular Formula

C13H27O3Sn

Molecular Weight

350.06 g/mol

InChI

InChI=1S/C13H27O3.Sn/c1-11(2,3)14-10(15-12(4,5)6)16-13(7,8)9;/h1-9H3;

InChI Key

DPJKSWBIQMPHDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(OC(C)(C)C)(OC(C)(C)C)[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070418 involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes . The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, often employing advanced technologies and equipment to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

CID 78070418 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired outcomes, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to confirm their structure and properties.

Scientific Research Applications

CID 78070418 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78070418 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action help in understanding its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Below is a generalized approach to comparative analysis, supported by examples from related studies:

Structural Analogues

Example 1: Betulin-Derived Inhibitors (CID 72326, CID 64971)
  • Structural Features: Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with modifications in hydroxyl and carboxyl groups, respectively .
  • Functional Comparison : Betulinic acid exhibits enhanced solubility and bioavailability compared to betulin due to its carboxyl group, enabling stronger interactions with target proteins (e.g., CYP enzymes) .
Example 2: Oscillatoxin Derivatives (CID 101283546, CID 185389)
  • Key Differences : Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ in methylation at the C30 position, altering their hydrophobicity and membrane permeability .
  • Biological Activity: Methylation reduces toxicity in non-target cells while retaining antitumor efficacy, as demonstrated in marine toxin studies .

Pharmacokinetic and Physicochemical Properties

The evidence includes data for a structurally similar compound, CID 57416287, which serves as a proxy for comparative analysis:

Property CID 57416287 Typical Analogues (e.g., CID 5591, CID 3749)
Molecular Weight 142.20 g/mol 250–500 g/mol (e.g., troglitazone: CID 5591)
Log Po/w 0.03 (consensus) 2.5–5.0 (e.g., irbesartan: CID 3749)
Solubility 86.7 mg/mL (ESOL) <10 mg/mL (lipophilic inhibitors)
BBB Permeability No Variable (e.g., BSP: CID 5345 penetrates)
CYP Inhibition None High (e.g., ginkgolic acid: CID 5469634)

Table 1: Comparative physicochemical and ADMET properties of CID 57416287 and representative analogues .

Functional and Target-Based Comparisons

  • For example, CID 46907796 (an Nrf2 inhibitor) shares structural motifs with ChEMBL 1724922 and ChEMBL 1711746, suggesting utility in oxidative stress pathways .

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